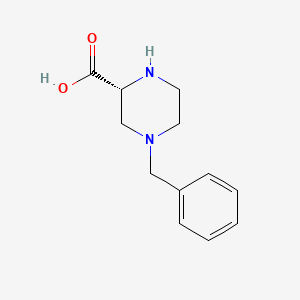

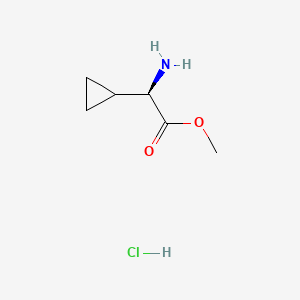

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .Applications De Recherche Scientifique

Gas Chromatography–Mass Spectrometry Analysis : Cycloalkylcarbonyl derivatives, including cyclopropyl, have been used for the determination of amino acid methyl esters in gas chromatography–mass spectrometry. These derivatives form symmetric peaks and facilitate detailed fragmentation analysis (Zaikin & Luzhnov, 2002).

Biological Evaluation of Bromophenol Derivatives : Bromophenol derivatives with cyclopropyl moiety, including cyclopropyl-acetic acid methyl ester, have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Boztaş et al., 2019).

Skin Permeation Enhancers : Novel ionic liquids based on amino acids, including methyl amino acid ester hydrochlorides, have been developed as skin permeation enhancers. These compounds have shown promise in drug transdermal delivery systems due to their ability to moderate skin barrier function and good biocompatibility (Zheng et al., 2020).

Antituberculosis Agents : Amino acid methyl ester hydrochlorides, including cyclopropyl-acetic acid methyl ester, have been used in the synthesis of compounds with potential as antituberculosis agents. These compounds exhibited in vitro activity against Mycobacterium tuberculosis (Voynikov et al., 2014).

Thermosensitive Properties of Phosphazene Derivatives : Phosphazene derivatives bearing amino acid ester groups, including cyclopropyl-acetic acid methyl ester, have been investigated for their thermosensitive properties. These compounds showed potential for biomedical applications due to their ability to degrade into harmless products and exhibit temperature-sensitive behaviors (Uslu et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride | |

CAS RN |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.